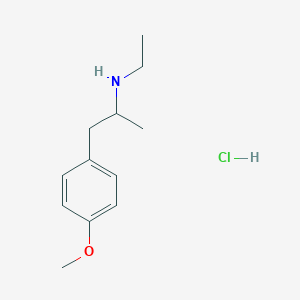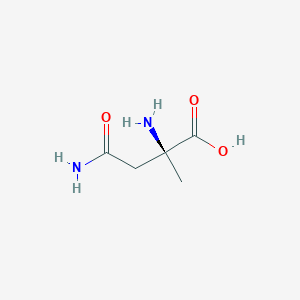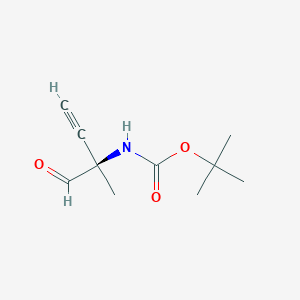
3-乙基噻吩
描述
3-Ethylthiophene is an organic compound with the molecular formula C6H8S. It is a derivative of thiophene, where an ethyl group is substituted at the third position of the thiophene ring. This compound is known for its distinctive odor and is commonly used as an intermediate in organic synthesis. It appears as a colorless to yellow liquid and is soluble in organic solvents such as ethanol and ether .
科学研究应用
3-Ethylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: Derivatives of 3-Ethylthiophene are explored for their potential therapeutic properties.
Industry: It is used in the production of organic conductive polymers and materials for electronic applications
作用机制
3-Ethylthiophene: (also known as 3-ethylthionphene) belongs to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. In the case of 3-ethylthiophene, the sulfur atom is positioned at the 1 position in the ring . While specific targets for 3-ethylthiophene haven’t been extensively studied, it’s essential to recognize that thiophenes, in general, exhibit a wide range of therapeutic properties.
Result of Action:
The molecular and cellular effects of 3-ethylthiophene remain speculative. Its potential therapeutic applications include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer properties . These effects likely involve modulation of specific cellular pathways.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethylthiophene typically involves the following steps:
Esterification of Thiophene: Thiophene is esterified with an alcohol to obtain an ester compound.
Reduction by Alkynylation: The ester is reduced by an alkynylation reaction to obtain an alkynyl alcohol.
Vulcanization Reaction: The acetylenic alcohol is converted to 3-Ethylthiophene through a vulcanization reaction.
Industrial Production Methods: In industrial settings, 3-Ethylthiophene can be produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: 3-Ethylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
相似化合物的比较
Thiophene: The parent compound with no ethyl substitution.
2-Ethylthiophene: An isomer with the ethyl group at the second position.
3-Methylthiophene: A similar compound with a methyl group instead of an ethyl group.
Uniqueness of 3-Ethylthiophene: 3-Ethylthiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position affects its electron distribution and steric hindrance, making it distinct from other thiophene derivatives .
属性
IUPAC Name |
3-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBAXYJAIRQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90451-70-0 | |
| Record name | Thiophene, 3-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20170815 | |
| Record name | 3-Ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
136.00 to 138.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1795-01-3 | |
| Record name | 3-Ethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2F423BE79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89.1 °C | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Ethylthiophene in molecular electronics?
A1: 3-Ethylthiophene serves as a key building block for synthesizing oligo(3-ethylthiophene-ethynylene)s, which are rigid rod-like molecules with potential applications as "molecular wires" in molecular electronic devices. [, ] These oligomers exhibit interesting optical and electronic properties, making them promising candidates for future nanoelectronics. [, ]
Q2: How does the length of oligo(3-ethylthiophene-ethynylene)s affect their optical properties?
A2: Research shows that the optical absorbance of oligo(3-ethylthiophene-ethynylene)s reaches near saturation at the octamer stage, meaning further increases in chain length have diminishing effects on light absorption. [, ] This finding is crucial for designing materials with specific light-harvesting capabilities.
Q3: What is the advantage of using an iterative divergent/convergent approach in synthesizing oligo(3-ethylthiophene-ethynylene)s?
A3: The iterative divergent/convergent approach allows for the efficient synthesis of oligo(3-ethylthiophene-ethynylene)s, doubling the molecular length at each iteration. [, ] This method requires only three main reaction types: iodination, protodesilylation, and palladium/copper-catalyzed cross-coupling, simplifying the overall synthetic process. [, ]
Q4: How does the hydrodynamic volume of oligo(3-ethylthiophene-ethynylene)s compare to that of polystyrene?
A4: Size exclusion chromatography reveals significant differences in the hydrodynamic volume between the rigid rod structure of oligo(3-ethylthiophene-ethynylene)s and the random coil conformation of polystyrene, particularly noticeable at the octamer stage and beyond. [, ] This difference in hydrodynamic volume can significantly impact the material properties and processing of these polymers.
Q5: Can 3-Ethylthiophene be used to create functionalized surfaces for molecular electronics?
A5: Researchers have developed methods for incorporating thiol-protected end groups into oligo(3-ethylthiophene-ethynylene)s. [, ] These "molecular alligator clips" allow for the controlled attachment of the oligomers to gold surfaces, enabling the creation of well-defined molecular junctions for electronic applications. [, ]
Q6: How does the structure of Poly(3-ethylthiophene) affect its chain dimensions?
A6: Computational studies using rotational isomeric state models have shown that the presence and orientation of the ethyl group in Poly(3-ethylthiophene), as well as the regioirregularity of the polymer chain, significantly influence its flexibility and overall conformation. [] This understanding is crucial for predicting the material properties and behavior of Poly(3-ethylthiophene) in various applications.
Q7: What is the significance of the calculated chain conformations of Poly(3-ethylthiophene) under theta conditions?
A7: Calculations indicate that the chain conformations of Poly(3-ethylthiophene) under theta conditions are more rigid than those observed in good solvents. [] This suggests that the chain dimensions of this conjugated polymer are highly sensitive to intermolecular interactions, a crucial factor to consider in processing and application development.
Q8: How does 3-Ethylthiophene compare to other thiophenes in terms of its electropolymerization?
A8: Electrochemical polymerization of 3-Ethylthiophene produces tough films with a conductivity of 270 S cm-1. [] This conductivity falls between that of polythiophene (190 S cm-1) and poly(3-methylthiophene) (510 S cm-1), demonstrating the influence of the alkyl substituent on the electronic properties of the resulting polymer films. []
Q9: Can 3-Ethylthiophene be used to incorporate functional groups into conducting polymers?
A9: Researchers have successfully copolymerized a 3-ethylthiophene derivative bearing an NLO-active chromophore with 3-hexylthiophene. [] This demonstrates the potential of using 3-Ethylthiophene as a building block for creating multifunctional polymers with tailored optoelectronic properties.
Q10: How do different polymerization conditions affect the properties of copolymers containing 3-Ethylthiophene?
A10: Studies on the oxidative copolymerization of a dye-functionalized 3-ethylthiophene with 3-hexylthiophene using FeCl3 as an oxidant showed that varying the solvent and reaction conditions significantly impacts the copolymer's characteristics, including solubility and molecular weight. [] This highlights the importance of optimizing polymerization parameters to achieve desired material properties.
Q11: What role does 3-Ethylthiophene play in organic solar cells?
A11: 3-Ethylthiophene features in organic solar cells as part of the [, ]-Phenyl C61-butyric acid 3-ethylthiophene ester (PCBE) molecule, which acts as an electron acceptor. [, , ] This fullerene derivative, when paired with a donor polymer like Poly(3-octylthiophene-2,5-diyl) (P3OT), forms the active layer of the solar cell, responsible for light absorption and charge separation. [, , ]
Q12: How do the HOMO and LUMO levels of PCBE compare to those of P3OT?
A12: Cyclic voltammetry measurements show that PCBE exhibits a HOMO level of 5.87 eV and a LUMO level of 3.91 eV, while P3OT has a HOMO level of 5.59 eV and a LUMO level of 3.76 eV. [] This difference in energy levels allows for efficient charge transfer between the donor and acceptor materials in organic solar cells. []
Q13: What factors influence the performance of organic solar cells fabricated using inkjet printing techniques?
A13: Studies on inkjet-printed organic solar cells based on P3OT and PCBE blends demonstrate that the device performance is significantly affected by factors like the donor-acceptor ratio, the number of printed layers (influencing active layer thickness), and annealing temperature. [, ] Optimizing these parameters is crucial for achieving efficient light harvesting and charge transport in printed organic solar cells.
Q14: How does the choice of solvent affect the properties of thin films made from 3-Ethylthiophene-containing polymers?
A14: Research shows that the solvent used for spin-coating thin films of Poly(3-hexylthiophene-2,5-diyl) (P3HT):[6,6]-Phenyl C61-butyric Acid 3-ethylthiophene Ester blends significantly influences the film morphology and optical properties. [] For instance, films spin-coated from 1,2-dichlorobenzene exhibit smoother surfaces compared to those from chloroform or toluene, directly impacting device performance. []
Q15: Can 3-Ethylthiophene be detected in food products?
A15: 3-Ethylthiophene has been identified as a key volatile compound in heated Welsh onions treated with glutathione. [] This finding highlights the potential for using 3-Ethylthiophene as a marker for specific food processing techniques or storage conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)



![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
